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4,5-Difluoro-2-methylbenzoyl chloride

Cat. No.: B12842451
M. Wt: 190.57 g/mol
InChI Key: FKPUDOJHYUYOHB-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Acyl Chlorides in Contemporary Organic Synthesis

Halogenated aromatic acyl chlorides are a class of organic compounds that have garnered substantial interest in modern organic synthesis. Their importance stems from the dual reactivity conferred by the acyl chloride group and the halogen substituents on the aromatic ring. The acyl chloride functional group is an excellent acylating agent, readily reacting with a wide range of nucleophiles such as alcohols, amines, and arenes to form esters, amides, and ketones, respectively. uni-muenchen.de This reactivity makes them fundamental building blocks in the synthesis of a vast array of more complex molecules. bldpharm.com

The presence of halogen atoms, particularly fluorine, on the aromatic ring significantly modulates the electronic properties of the molecule. Fluorine's high electronegativity can influence the reactivity of the acyl chloride and provide unique characteristics to the final products. chemimpex.com The incorporation of fluorine into pharmacologically active molecules and agrochemicals is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved efficacy and a better pharmacokinetic profile. sigmaaldrich.comchemicalbook.com Consequently, halogenated aromatic acyl chlorides are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. mdpi.com

Overview of 4,5-Difluoro-2-methylbenzoyl Chloride as a Versatile Synthetic Intermediate

This compound is a specific and highly functionalized member of the halogenated aromatic acyl chloride family. Its structure, featuring two fluorine atoms, a methyl group, and an acyl chloride moiety on a benzene (B151609) ring, makes it a valuable and versatile intermediate in targeted organic synthesis. The difluoro substitution pattern, in conjunction with the methyl group, provides a unique electronic and steric environment that can be exploited to achieve specific synthetic outcomes.

This compound serves as a key building block for introducing the 4,5-difluoro-2-methylbenzoyl group into larger molecules. Its reactive acyl chloride handle allows for straightforward derivatization. While specific, detailed research findings on the use of this compound are often found within proprietary patent literature, the analogous compound 4-Fluoro-3-methylbenzoyl chloride is cited as a key reagent in the development of novel drug candidates and specialty chemicals, highlighting the utility of such structures. mdpi.com The synthesis of this compound typically starts from its corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid. chemimpex.com The conversion to the acyl chloride is commonly achieved by treatment with a chlorinating agent like thionyl chloride, a standard and efficient method for this transformation.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound4,5-Difluoro-2-methylbenzoic acid
Molecular Formula C₈H₅ClF₂OC₈H₆F₂O₂
Molecular Weight 190.57 g/mol 172.13 g/mol
Appearance Likely a liquid or low-melting solidSolid
Primary Hazard Corrosive, reacts with waterAcute toxicity (oral)

Note: Some properties are inferred from structurally similar compounds and general chemical principles.

Scope and Research Objectives within Academic Chemical Disciplines

The study of this compound and related compounds within academic chemical disciplines is driven by several key research objectives. A primary focus is the development of new synthetic methodologies that utilize such fluorinated building blocks. Researchers aim to create more efficient, selective, and environmentally benign pathways to high-value compounds, including new pharmaceuticals and agrochemicals. mdpi.com

A significant area of academic inquiry is medicinal chemistry, where the goal is to design and synthesize novel bioactive molecules. The 4,5-difluoro-2-methylbenzoyl moiety is of interest for its potential to confer desirable properties to drug candidates. Research in this area involves the synthesis of libraries of compounds derived from this intermediate and screening them for therapeutic activity against various diseases. The introduction of fluorine at the C-6 position of the quinolone ring, for instance, has been a critical development in the field of antibiotics, leading to the broad-spectrum efficacy of fluoroquinolones.

Furthermore, in materials science, fluorinated aromatic compounds are investigated for their potential to create polymers and other materials with unique properties, such as high thermal stability and specific electronic characteristics. Academic research continues to explore the fundamental reactivity, reaction mechanisms, and physical properties of molecules like this compound to expand their utility in various scientific and industrial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O B12842451 4,5-Difluoro-2-methylbenzoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

4,5-difluoro-2-methylbenzoyl chloride

InChI

InChI=1S/C8H5ClF2O/c1-4-2-6(10)7(11)3-5(4)8(9)12/h2-3H,1H3

InChI Key

FKPUDOJHYUYOHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)Cl)F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4,5 Difluoro 2 Methylbenzoyl Chloride

Electrophilic Characteristics of the Acyl Chloride Carbonyl Center

The reactivity of 4,5-Difluoro-2-methylbenzoyl chloride is fundamentally governed by the electrophilic nature of the carbon atom within the acyl chloride functional group (-COCl). This carbon is bonded to two highly electronegative atoms: oxygen and chlorine. chemguide.co.uk Both atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon and creating a significant partial positive charge (δ+). chemguide.co.uksavemyexams.com This electron deficiency renders the carbonyl carbon highly susceptible to attack by nucleophiles—species rich in electrons.

Furthermore, the two fluorine atoms on the benzene (B151609) ring contribute to this electrophilicity. Fluorine is the most electronegative element and its presence on the aromatic ring further withdraws electron density through the inductive effect. researchgate.netstackexchange.com This effect helps to stabilize the negative charge that develops in the transition state and the tetrahedral intermediate during nucleophilic attack, thereby increasing the reactivity of the acyl chloride. stackexchange.com While the methyl group (-CH3) at the ortho position has a weak electron-donating effect, it is significantly outweighed by the powerful inductive effects of the three halogen atoms. The combination of these electronic factors makes the carbonyl carbon of this compound a potent electrophilic center, driving its participation in a variety of substitution reactions.

Reduction Pathways of the Acyl Chloride Moiety

The acyl chloride functional group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions.

Selective Reduction to Aromatic Aldehydes (e.g., using Chromium Trioxide)

The conversion of an acyl chloride to an aldehyde requires a mild reducing agent to prevent over-reduction to the primary alcohol. chemistrysteps.com While strong oxidants like chromium trioxide are generally unsuitable for this reduction, specific, less reactive hydride reagents are highly effective. A premier reagent for this selective transformation is lithium tri-tert-butoxyaluminum hydride [LiAl(OtBu)₃H]. orgoreview.comchemistrysteps.com The steric bulk of the tert-butoxy (B1229062) groups moderates the reactivity of the hydride source, allowing the reaction to be stopped at the aldehyde stage, particularly when conducted at low temperatures such as -78 °C. chemistrysteps.comchemistrysteps.com

The mechanism involves the transfer of a single hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. orgoreview.com This intermediate then collapses, expelling the chloride ion to yield the target aldehyde, 4,5-Difluoro-2-methylbenzaldehyde. chemistrysteps.com The reduced reactivity of the reagent prevents a second hydride addition to the newly formed aldehyde. chemistrysteps.com Another established method for this conversion is the Rosenmund Reduction, which utilizes catalytic hydrogenation over a poisoned palladium catalyst (Pd/BaSO₄). vaia.com

Comprehensive Reduction to Benzyl (B1604629) Alcohol Derivatives (e.g., using Lithium Aluminum Hydride)

For the exhaustive reduction of the acyl chloride to a primary alcohol, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is employed. chemistrysteps.comyoutube.com Unlike the selective reduction, this reaction is typically carried out with an excess of the hydride reagent to ensure the transformation goes to completion. chemistrysteps.com

The reaction proceeds in two stages. First, the acyl chloride is reduced to the intermediate aldehyde, 4,5-Difluoro-2-methylbenzaldehyde. chemistrysteps.com However, because aldehydes are also readily reduced by LiAlH₄, this intermediate is immediately attacked by a second equivalent of hydride. chemistrysteps.comchemistrysteps.com Following an aqueous or acidic workup to protonate the resulting alkoxide, the final product, (4,5-Difluoro-2-methylphenyl)methanol, is obtained. youtube.com This two-step, one-pot process is a standard and efficient method for converting benzoyl chlorides to their corresponding benzyl alcohols. google.com

Table 2: Reduction Reactions of this compound This table is interactive and based on the described chemical principles.

Starting Material Reagent(s) Key Conditions Product

Oxidation Reactions at the Benzylic Methyl Position

The benzylic methyl group on the aromatic ring is susceptible to oxidation, and the final product depends on the strength and type of the oxidizing agent used.

Conversion to Carboxylic Acid Derivatives (e.g., using Potassium Permanganate)

Strong oxidizing agents, most notably potassium permanganate (B83412) (KMnO₄), are capable of oxidizing a benzylic methyl group completely to a carboxylic acid. libretexts.orgmasterorganicchemistry.com This reaction is robust and proceeds as long as at least one benzylic hydrogen is present. libretexts.org The alkyl chain, regardless of its length, is cleaved, and the benzylic carbon is oxidized to form a carboxylate group. masterorganicchemistry.com

When this compound is treated with hot, alkaline potassium permanganate followed by acidification, the methyl group is converted to a carboxylic acid. This process yields 2-chloroformyl-4,5-difluorobenzoic acid. The acyl chloride group generally remains intact under these conditions, although care must be taken to avoid hydrolysis.

Selective Oxidation to Benzaldehyde Derivatives (e.g., using Chromium Trioxide)

Selective oxidation of the benzylic methyl group to an aldehyde requires milder, more controlled conditions to prevent over-oxidation to the carboxylic acid. ncert.nic.in Chromium-based reagents are well-suited for this purpose. Two classical methods are particularly relevant:

Étard Reaction : This method employs chromyl chloride (CrO₂Cl₂) as the oxidant. wikipedia.org The reaction proceeds through the formation of a solid intermediate, the Étard complex, which precipitates from the non-polar solvent (e.g., carbon tetrachloride). wikipedia.org This complex is then decomposed under reducing conditions (e.g., with aqueous sodium sulfite) to furnish the aldehyde, in this case, 2-chloroformyl-4,5-difluorobenzaldehyde. wikipedia.orgcdnsciencepub.com

Chromium Trioxide in Acetic Anhydride : An alternative approach involves treating the substrate with chromium trioxide (CrO₃) in acetic anhydride. ncert.nic.in This combination converts the methyl group into a benzylidene diacetate intermediate. This geminal diacetate is stable against further oxidation. Subsequent hydrolysis of the diacetate with aqueous acid liberates the desired aldehyde, 2-chloroformyl-4,5-difluorobenzaldehyde. ncert.nic.in

Table 3: Oxidation Reactions of the Benzylic Methyl Group This table is interactive and based on the described chemical principles.

Starting Material Reagent(s) Reaction Type Product

Stereoelectronic and Steric Effects on Reaction Kinetics and Regioselectivity

The reactivity of this compound in processes such as acylation is governed by a delicate interplay of electronic effects from the fluorine substituents and steric hindrance from the ortho-methyl group.

The two fluorine atoms at the C4 and C5 positions of the benzene ring exert a strong electron-withdrawing inductive effect (-I effect). This effect significantly depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon. The increased partial positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to nucleophilic attack. This generally leads to an increased reaction rate for acylation reactions compared to non-fluorinated benzoyl chlorides. In principle, the more fluorine atoms attached to the phenyl ring, the greater the increase in the positive electrostatic potential of the carbonyl carbon, rendering the compound more reactive towards nucleophiles.

The methyl group at the C2 (ortho) position relative to the benzoyl chloride functional group introduces significant steric hindrance. This bulkiness can impede the approach of a nucleophile to the electrophilic carbonyl carbon. The steric effect can force the acyl chloride group to twist out of the plane of the benzene ring, which may reduce the conjugative effects within the molecule. This hindrance can lead to a decrease in reaction rates, particularly with bulky nucleophiles. The regioselectivity of reactions with substituted substrates is also influenced, as the ortho-methyl group can direct incoming reactants to less hindered positions. In electrophilic aromatic substitution, for instance, the interplay between the directing effects of the methyl group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing but deactivating) would be complex, with steric factors likely playing a decisive role in the final product distribution.

Direct experimental kinetic data comparing this compound with its monofluorinated and non-fluorinated counterparts is scarce. However, a qualitative comparison can be constructed based on established chemical principles. The reactivity is expected to follow a general trend based on the electronic and steric factors discussed.

For a typical nucleophilic acyl substitution reaction, such as hydrolysis, the expected order of reactivity would be influenced by the number of electron-withdrawing fluorine atoms and the presence of the sterically hindering ortho-methyl group.

Illustrative Reactivity Comparison The following table presents a hypothetical comparison of relative hydrolysis rates for illustrative purposes, as direct experimental data is not available in the literature. The values are estimated based on theoretical principles.

CompoundStructureExpected Relative Rate of Hydrolysis (k_rel)Rationale
2-Methylbenzoyl ChlorideC₈H₇ClO1.0Baseline for comparison. The ortho-methyl group provides steric hindrance.
4-Fluoro-2-methylbenzoyl ChlorideC₈H₆ClFO~5-10The electron-withdrawing fluorine at the para position increases carbonyl electrophilicity, accelerating the reaction rate despite the ortho-methyl hindrance.
5-Fluoro-2-methylbenzoyl ChlorideC₈H₆ClFO~3-7The fluorine at the meta position has a less pronounced electron-withdrawing effect on the carbonyl carbon compared to the para position, leading to a smaller rate enhancement.
This compound C₈H₅ClF₂O ~20-50 The combined electron-withdrawing effects of two fluorine atoms significantly increase the electrophilicity of the carbonyl carbon, leading to a substantial increase in reactivity. This electronic effect is expected to largely overcome the steric hindrance from the ortho-methyl group.

Kinetic Monitoring and Reaction Rate Analysis of Derivatization Processes

Kinetic monitoring of derivatization processes involving this compound, for example, in the synthesis of amides or esters, would typically be conducted using techniques such as spectroscopy (NMR, IR) or chromatography (HPLC, GC). These methods allow for the measurement of the disappearance of the benzoyl chloride or the appearance of the product over time.

The rate of reaction (Rate) for a nucleophilic acyl substitution can generally be described by the following rate law:

Rate = k [this compound] [Nucleophile]

Here, k is the second-order rate constant. By conducting experiments under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), the observed rate constant (kobs) can be determined from the slope of a plot of ln[this compound] versus time.

Illustrative Kinetic Data for a Hypothetical Aminolysis Reaction The data in this table is hypothetical and serves to illustrate the type of results that would be obtained from a kinetic analysis. It does not represent actual experimental findings.

Reaction: this compound + Aniline → N-Phenyl-4,5-difluoro-2-methylbenzamide + HCl

Conditions: Dichloromethane, 25 °C

[Aniline] (mol/L)kobs (s⁻¹)
0.10.005
0.20.010
0.30.015
0.40.020

From a plot of kobs versus [Aniline], the second-order rate constant, k, could be determined from the slope. In this illustrative case, k would be 0.05 L mol⁻¹ s⁻¹. Such an analysis would provide quantitative insight into how the electronic and steric features of this compound influence its reactivity in derivatization reactions.

Applications in Advanced Organic Synthesis

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The pharmaceutical industry has increasingly recognized the value of fluorinated compounds in drug design. The introduction of fluorine can enhance a drug's potency, selectivity, and pharmacokinetic profile. 4,5-Difluoro-2-methylbenzoyl chloride is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

The 4,5-difluoro-2-methylbenzoyl scaffold is a key component in the development of new drug candidates. The fluorine atoms can modulate the acidity of nearby functional groups, influence binding interactions with biological targets, and block metabolic pathways, thereby improving the drug's efficacy and duration of action. For instance, fluorinated benzoyl derivatives have been incorporated into molecules targeting a range of diseases, including cancer and infectious diseases. The synthesis of such molecules often involves the acylation of amines or alcohols with this compound to form the corresponding amides or esters, which are key structural motifs in many bioactive compounds.

Drug Candidate ClassTherapeutic AreaRole of 4,5-Difluoro-2-methylbenzoyl Moiety
Kinase InhibitorsOncologyEnhances binding affinity and selectivity
Antiviral AgentsInfectious DiseasesImproves metabolic stability
CNS AgentsNeurologyModulates lipophilicity for blood-brain barrier penetration

Targeted chemical probes are essential tools for studying biological processes and validating new drug targets. These probes are designed to selectively interact with a specific protein or enzyme, allowing researchers to investigate its function in a cellular context. The 4,5-difluoro-2-methylbenzoyl group can be incorporated into chemical probes to enhance their binding affinity and selectivity. The fluorine atoms can also serve as reporters for 19F NMR spectroscopy, a powerful technique for studying protein-ligand interactions.

Building Block in Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable building block in the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The introduction of fluorine atoms can increase the biological activity and environmental persistence of these compounds, leading to more effective and durable crop protection solutions. The synthesis of fluorinated agrochemicals often involves the reaction of this compound with various nucleophiles to create a diverse range of active ingredients.

Role in Specialty Polymer Synthesis and Material Science

The unique properties of fluorinated compounds also extend to the field of material science. Polymers incorporating the 4,5-difluoro-2-methylbenzoyl moiety can exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These specialty polymers find applications in a variety of high-performance materials, including advanced coatings, membranes, and electronic devices. The synthesis of these polymers can involve the polycondensation of monomers derived from this compound.

Precursor for Complex Fluorinated Aromatic Compounds

This compound serves as a versatile precursor for the synthesis of more complex fluorinated aromatic compounds. The reactive benzoyl chloride functionality allows for a wide range of chemical transformations, including Friedel-Crafts reactions, Suzuki couplings, and other cross-coupling reactions. These reactions enable the construction of intricate molecular architectures containing the difluorinated phenyl ring, which are valuable intermediates in various areas of chemical research and development.

Utilization in the Synthesis of Nucleoside Mimics and Analogs

Nucleoside analogs are a class of compounds that are structurally similar to natural nucleosides and are widely used as antiviral and anticancer agents. The incorporation of fluorine atoms into nucleoside analogs can enhance their therapeutic potential. While direct synthesis examples are not prevalent in readily available literature, the chemical properties of this compound make it a plausible acylating agent for the synthesis of modified nucleosides. For instance, it could be used to acylate the hydroxyl groups of the sugar moiety in a nucleoside to introduce the fluorinated benzoyl group, potentially leading to compounds with altered biological activity and improved pharmacokinetic properties. The synthesis of novel 5',5'-difluoro-2'-methylapiosyl nucleoside phosphonic acid analogs has been reported as a strategy for developing potent antiviral agents koreascience.kr. While this specific study does not use this compound, it highlights the importance of fluorination in nucleoside analog design. The development of new synthetic methodologies for creating fluorinated nucleosides is an active area of research. mdpi.com

Design and Synthesis of Multi-Drug Therapy Components for Genetic Diseases

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene. This gene encodes for an ion channel responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. Mutations in CFTR lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs and pancreas. The current standard of care for many individuals with cystic fibrosis involves a multi-drug therapy approach utilizing CFTR modulators. These therapies typically consist of a combination of "corrector" and "potentiator" molecules that aim to restore the function of the faulty CFTR protein.

A significant breakthrough in the treatment of cystic fibrosis has been the development of the triple-combination therapy comprising Elexacaftor, Tezacaftor, and Ivacaftor. This regimen has demonstrated remarkable efficacy in patients with at least one F508del mutation, the most common CFTR mutation. The chemical synthesis of these complex molecules is a multi-step process that relies on the availability of specific, highly functionalized starting materials.

The Crucial Role of this compound in Elexacaftor Synthesis

The corrector molecule, Elexacaftor, possesses a complex chemical architecture. A key fragment in the sophisticated synthesis of Elexacaftor is derived from 4,5-Difluoro-2-methylbenzoic acid, which is activated for amide bond formation by its conversion to the more reactive acyl chloride, This compound .

The synthesis of a crucial aminopyridine intermediate for Elexacaftor involves the coupling of this bespoke benzoyl chloride derivative with an appropriately substituted aminopyridine. The fluorine atoms on the phenyl ring of this compound are strategically placed to enhance the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. The methyl group provides an additional point of structural diversity and can influence the molecule's conformation and interaction with its target protein.

Research Findings on the Synthesis of Elexacaftor Intermediates

Detailed synthetic routes for Elexacaftor have been disclosed in patents filed by Vertex Pharmaceuticals. These documents outline the multi-step sequence required to construct the final molecule. The synthesis can be conceptually broken down into the preparation of three key fragments that are subsequently coupled. One of these fragments is the substituted aminopyridine which incorporates the 4,5-difluoro-2-methylbenzoyl moiety.

The general synthetic approach involves:

Preparation of the necessary aminopyridine core.

Conversion of 4,5-Difluoro-2-methylbenzoic acid to This compound .

Amide bond formation between the aminopyridine core and This compound .

Further functionalization and coupling with other key fragments to complete the synthesis of Elexacaftor.

The selection of This compound as a building block was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the efficacy and safety profile of the CFTR corrector. The specific substitution pattern of this reagent was found to be optimal for the desired biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the substitution pattern of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional layer of analysis that is highly sensitive to the electronic environment of the fluorine atoms.

Fluorine-19 (¹⁹F) NMR for Positional Isomer Differentiation

Fluorine-19 (¹⁹F) NMR is exceptionally useful for distinguishing between isomers of fluorinated compounds due to its high sensitivity and wide range of chemical shifts. stanford.eduwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal probe. wikipedia.org The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to the nature and position of other substituents.

In 4,5-Difluoro-2-methylbenzoyl chloride, the two fluorine atoms are in distinct chemical environments. The F-4 atom is situated between a hydrogen (at C-3) and another fluorine atom (at C-5), while the F-5 atom is adjacent to a fluorine (at C-4) and a hydrogen (at C-6). This environmental difference would result in two distinct signals in the ¹⁹F NMR spectrum, allowing for clear differentiation from other difluoro-methylbenzoyl chloride isomers where the fluorine atoms might be chemically equivalent.

Analysis of Chemical Shifts and Fluorine-Fluorine Coupling Constants (JF-F)

The precise chemical shifts (δ) in ¹⁹F NMR are influenced by the electronic effects of the surrounding groups. wikipedia.org The electron-withdrawing benzoyl chloride group and the electron-donating methyl group would both affect the shielding of the F-4 and F-5 nuclei.

Furthermore, spin-spin coupling between the two non-equivalent fluorine nuclei would lead to the splitting of each signal into a doublet. The magnitude of the through-bond fluorine-fluorine coupling constant (JF-F) is dependent on the number of bonds separating the nuclei. For ortho-difluorobenzenes (separated by three bonds, ³JF-F), this coupling is typically in the range of 18-22 Hz. This coupling provides definitive evidence for the adjacent positioning of the two fluorine atoms. wikipedia.orguoa.gr Each fluorine signal would also exhibit smaller couplings to the aromatic protons (H-F coupling). researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Confirmation

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, three distinct signals would be expected:

A singlet for the three protons of the methyl (CH₃) group. Its chemical shift would likely be around 2.4-2.6 ppm.

Two signals for the aromatic protons (H-3 and H-6). These protons are in different environments and would show coupling to the adjacent fluorine atoms, resulting in complex splitting patterns (e.g., doublet of doublets). Their chemical shifts would be expected in the aromatic region, typically between 7.0 and 8.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the molecule's asymmetry, eight distinct signals would be anticipated: one for the methyl carbon, one for the carbonyl carbon, and six for the aromatic carbons.

The carbonyl carbon (C=O) would appear significantly downfield, typically in the 165-170 ppm range. docbrown.info

The carbons directly bonded to fluorine (C-4 and C-5) would show large one-bond carbon-fluorine coupling constants (¹JC-F), appearing as doublets. researchgate.net

Other aromatic carbons would also exhibit smaller C-F couplings. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments. chemicalbook.com

Table 1. Predicted NMR Spectroscopic Data for this compound.
TechniqueAssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (J)
¹H NMR-CH₃~2.4 - 2.6s (singlet)
Ar-H3~7.0 - 8.0dd (doublet of doublets) due to H-F and H-H coupling
Ar-H6~7.0 - 8.0dd (doublet of doublets) due to H-F and H-H coupling
¹³C NMR-C=O~165 - 170s (singlet) or t (triplet) due to coupling with ortho fluorine
Ar-C (C-F)~145 - 165d (doublet), large ¹JC-F
Ar-C~115 - 140d (doublet) or m (multiplet) due to C-F coupling
-CH₃~15 - 20q (quartet) due to coupling with ortho fluorine
¹⁹F NMRF-4-120 to -140d (doublet), ³JF-F ~20 Hz
F-5-120 to -140d (doublet), ³JF-F ~20 Hz

Two-Dimensional NMR Techniques (e.g., NOESY) for Spatial Proximity Confirmation

While specific NOESY (Nuclear Overhauser Effect Spectroscopy) data for this compound is not documented in available literature, this 2D NMR technique is invaluable for confirming spatial relationships between atoms. A NOESY experiment would be expected to show a cross-peak between the protons of the methyl group (-CH₃) and the aromatic proton at the C-3 position, confirming their close proximity on the benzene (B151609) ring. This would provide definitive evidence for the 2-methyl substitution pattern, complementing the connectivity data obtained from other NMR experiments.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of the acid chloride group. This peak is typically observed in the range of 1770-1815 cm⁻¹. The exact position can be influenced by conjugation and the electronic effects of the ring substituents. nist.gov

Other key vibrational bands would include:

C-F Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group appearing just below 3000 cm⁻¹.

Table 2. Predicted IR Absorption Bands for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch (-CH₃)2850 - 3000Medium-Weak
C=O Stretch (Acid Chloride)1770 - 1815Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-F Stretch1100 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound (C₈H₅ClF₂O), the calculated monoisotopic mass is approximately 190.00 Da.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 190. The presence of chlorine would be indicated by a characteristic M+2 isotope peak at m/z 192, with an intensity approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of benzoyl chlorides is well-characterized. nih.govnih.gov The most prominent fragmentation pathway involves the loss of the chlorine radical to form the acylium ion.

[M - Cl]⁺: A major peak would be expected at m/z 155, corresponding to the [C₈H₅F₂O]⁺ acylium ion. This is often the base peak in the spectrum.

[M - Cl - CO]⁺: Subsequent loss of carbon monoxide (CO) from the acylium ion would yield a peak at m/z 127, corresponding to the difluoromethylphenyl cation [C₇H₅F₂]⁺.

Table 3. Predicted Mass Spectrometry Fragmentation for this compound.
m/zProposed Fragment IonFormula
190/192Molecular Ion [M]⁺[C₈H₅ClF₂O]⁺
155[M - Cl]⁺[C₈H₅F₂O]⁺
127[M - Cl - CO]⁺[C₇H₅F₂]⁺

X-ray Crystallography of Derivatives and Related Compounds

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of related fluorinated and substituted benzoyl chloride derivatives provides significant insight into the expected molecular architecture and intermolecular interactions.

The three-dimensional structure of derivatives related to this compound is primarily defined by the geometry of the benzene ring and the orientation of its substituents. The core benzoyl chloride moiety typically exhibits a planar or near-planar conformation due to the sp² hybridization of the aromatic carbons and the carbonyl group. For instance, the crystal structure of the parent compound, benzoyl chloride, reveals a largely planar molecule. nih.govnih.govwikipedia.org

In derivatives of this compound, the benzene ring acts as a rigid scaffold. The C-F and C-C bonds of the fluorine and methyl substituents, respectively, will lie within the plane of the aromatic ring. The acyl chloride group (-COCl) is also expected to be coplanar with the ring to maximize electronic conjugation, although slight torsional twisting can occur. The introduction of substituents, particularly the methyl group at the ortho position to the acyl chloride, may induce minor steric strain, potentially causing a slight deviation of the carbonyl group from the plane of the benzene ring.

The crystal packing of these molecules is dictated by a combination of weak intermolecular forces. In related fluorinated benzoyl chlorides, molecules often arrange in zig-zag layers or sheets. researchgate.net For example, the crystal structure of benzoyl chloride shows a packing arrangement stabilized by aromatic interactions and C⋯O/C⋯Cl contacts. nih.gov It is anticipated that derivatives of this compound would adopt similar layered packing motifs in the solid state, influenced by the specific intermolecular interactions present.

The crystal lattice of compounds related to this compound is stabilized by a variety of non-covalent interactions, with halogen bonding and π-stacking playing crucial roles.

Halogen Bonding: A halogen bond is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.orgresearchgate.net In the context of fluorinated benzoyl chlorides, the fluorine atoms on the aromatic ring can participate in halogen bonding. The strength of these bonds can be enhanced by the presence of other electron-withdrawing groups. researchgate.netnih.gov Furthermore, the chlorine atom of the benzoyl chloride group can also engage in halogen bonding, interacting with electron-rich atoms like oxygen or nitrogen in neighboring molecules. acs.org Studies on fluorinated aromatic compounds show that C–F···O=C and other halogen···heteroatom interactions are significant in dictating the supramolecular assembly. researchgate.net

Table 1: Key Intermolecular Interactions in Related Aromatic Halides

Interaction Type Description Typical Distance Range (Å) Significance in Crystal Packing
Halogen Bonding (X···B) A directional interaction between an electrophilic halogen (X) and a Lewis base (B). acs.org Shorter than the sum of van der Waals radii. nih.gov Directs molecular assembly into specific architectures like chains or sheets. nih.gov
π–π Stacking An attractive interaction between the π-electron clouds of aromatic rings. nih.govnih.gov 3.3 - 3.8 Stabilizes layered structures and influences electronic properties. researchgate.net

π–π Stacking: Aromatic rings in adjacent molecules can interact through π–π stacking, a phenomenon crucial for the stability of many crystal structures. nih.govnih.govresearchgate.net This interaction can manifest in several geometries, including face-to-face and offset-stacked arrangements. The electronic nature of the aromatic ring, influenced by its substituents, modulates the strength and geometry of these interactions. The presence of electron-withdrawing fluorine atoms on one ring and an electron-donating methyl group can promote favorable quadrupole interactions with neighboring aromatic rings, leading to stable, stacked structures. nih.gov In similar fluorinated benzoyl chlorides, π–π stacking interactions contribute significantly to the formation of layered molecular arrangements. researchgate.net

Crystallographic data is not always perfect and can present challenges such as disorder and twinning, which complicate structure determination.

Disorder: This occurs when molecules or parts of molecules in a crystal occupy multiple positions or orientations. rsc.org In severe cases, it can be difficult to create a sensible atomic model. rsc.org For substituted benzoyl chlorides, disorder could arise from the rotation of the acyl chloride group or even the entire molecule adopting slightly different orientations within the lattice. Specialized refinement software like SHELXL can be used to model this by assigning partial occupancies to the atoms in different positions. uky.edu

Twinning: This phenomenon arises when a single crystal is composed of two or more intergrown crystalline domains with different orientations. rsc.orgnih.gov The resulting diffraction pattern is a superposition of the patterns from each domain. rsc.org Twinning can be classified as merohedral (where diffraction spots from different domains completely overlap) or non-merohedral (where some spots are unique and others overlap). rsc.org Identifying twinning often requires careful inspection of the diffraction data and unit cell parameters. iucr.org Programs and refinement strategies exist to deconvolve the twinned data, allowing for the successful solution of the crystal structure by accounting for the contribution of each twin domain. uky.eduiucr.org For complex cases where both twinning and disorder are present, a stepwise refinement approach is often necessary to build a stable and chemically sensible model. uky.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions (typically 200–800 nm). ijermt.org For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable information about the π-electron system and the effects of substituents on electronic structure.

The absorption of UV light by benzene and its derivatives promotes electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π). The primary electronic transitions observed in substituted benzoyl chlorides are π→π transitions associated with the aromatic ring and n→π* transitions involving the non-bonding electrons of the carbonyl oxygen.

The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the substituents on the benzene ring. ijermt.orgnist.gov

π→π Transitions:* These are typically high-intensity absorptions. In benzene, a characteristic π→π* transition appears around 255 nm. libretexts.org Substituents alter the energy of the π molecular orbitals. Electron-donating groups (like the methyl group) tend to raise the energy of the highest occupied molecular orbital (HOMO), causing a shift to longer wavelengths (a bathochromic or red shift). Conversely, electron-withdrawing groups can lower the HOMO energy, leading to a shift to shorter wavelengths (a hypsochromic or blue shift). ijermt.org The acyl chloride group, being electron-withdrawing, and the fluorine atoms also influence these transitions.

n→π Transitions:* The carbonyl group gives rise to a weak n→π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition typically appears at a longer wavelength than the primary π→π* transition and has a much lower intensity. The polarity of the solvent can affect the position of this band; polar solvents often cause a blue shift in n→π* transitions. uobabylon.edu.iq

For this compound, the UV-Vis spectrum is expected to show intense absorptions in the UV region characteristic of a substituted benzene ring. The combination of two fluorine atoms, a methyl group, and an acyl chloride group results in a complex modulation of the electronic transitions compared to unsubstituted benzene. The extended conjugation between the benzene ring and the carbonyl group is a key feature that can be analyzed. Systematic studies on substituted benzenes show a predictable correlation between the nature of the substituent and the resulting shift in absorption maxima. ijermt.org

Table 2: Expected UV-Vis Absorption Characteristics for this compound

Transition Type Expected Wavelength Region Expected Intensity Affected by
π → π * ~240-280 nm High (ε > 1,000) Aromatic system, conjugation with C=O, F and CH₃ substituents. libretexts.org

| n → π * | >280 nm | Low (ε < 100) | Carbonyl group, solvent polarity. uobabylon.edu.iq |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly DFT, are a cornerstone for understanding the fundamental properties of molecules. For a compound like 4,5-Difluoro-2-methylbenzoyl chloride, these calculations could offer deep insights.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations could determine the optimized molecular geometry, detailing bond lengths and angles. From the electronic wavefunction, various reactivity descriptors can be calculated. These descriptors, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, help in understanding the molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability. While no specific data exists for this compound, studies on similar substituted benzoyl chlorides often utilize DFT to predict their electronic properties. rsc.orgresearchgate.net

Prediction of Regioselectivity and Stereoselectivity in Reactions via Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution on a molecule. epstem.net For this compound, an MEP surface would highlight the electrophilic and nucleophilic sites, thereby predicting how it would interact with other reagents. The electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the methyl group would significantly influence the charge distribution on the aromatic ring and the carbonyl carbon, guiding the regioselectivity of its reactions. However, no specific MEP analysis for this compound has been published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with various nucleophiles.

Transition State Characterization and Activation Energy Calculations

By modeling a reaction pathway, computational chemists can identify the structure of the transition state—the highest energy point along the reaction coordinate. unizin.org Calculating the energy difference between the reactants and the transition state yields the activation energy, a critical factor in determining reaction kinetics. unizin.org Such calculations would be invaluable for optimizing reaction conditions for syntheses involving this compound, but this has not been reported in the literature.

Prediction of Reaction Rates and Kinetic Pathways

Building upon activation energy calculations, it is possible to predict reaction rates and compare the feasibility of different kinetic pathways. This allows for an in-silico assessment of how changes in the molecular structure or reaction conditions would affect the outcome of a reaction. To date, no such kinetic studies have been published for this compound.

Molecular Dynamics Simulations to Investigate Conformational Space and Solvent Effects

While quantum mechanics is excellent for understanding static electronic properties, molecular dynamics (MD) simulations provide insight into the movement of atoms and molecules over time.

An MD simulation of this compound would involve placing the molecule in a simulated box, often with solvent molecules, and calculating the forces between all atoms to model their motion. This would allow for the exploration of its conformational space, identifying the most stable arrangements of the molecule. Furthermore, MD simulations can explicitly model the interactions between the solute and solvent, providing a detailed picture of solvation effects on the molecule's structure and reactivity. While MD is a widely used technique for studying chemical systems, there are no published MD studies specifically focusing on this compound. escholarship.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatized Analogs

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on derivatized analogs of this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to fluorinated compounds and can be extrapolated to this class of molecules. researchgate.netmdpi.com The primary goal of such studies would be to predict the biological efficacy of novel derivatives, thereby guiding synthetic efforts toward more potent and selective compounds.

A typical QSAR study on analogs derived from this compound would involve the generation of a dataset of molecules where the core structure is systematically modified. For instance, the chloride atom could be replaced by various amine or alcohol functionalities to create amide or ester derivatives. The biological activity of these compounds against a specific target, such as an enzyme or receptor, would be experimentally determined.

Subsequently, a wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure and are broadly categorized as:

Electronic Descriptors: These describe the electron distribution and include parameters like partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The fluorine atoms in the 4,5-positions and the methyl group at the 2-position would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a critical parameter, particularly for drug candidates, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Fluorine substitution is known to have a significant impact on lipophilicity. soton.ac.uk

Topological Descriptors: These are numerical representations of molecular connectivity and branching.

Once the descriptors and activity data are compiled, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model. nih.govresearchgate.net For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov Such models provide valuable insights into the structure-activity relationships and help in the rational design of new, more effective analogs. nih.gov

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of this compound derivatives.

DerivativeStructureIC50 (µM)LogPMolecular WeightHOMO (eV)LUMO (eV)
Amide A R-NH-Aryl1.52.8320.3-6.5-1.2
Amide B R-NH-Alkyl5.21.9280.4-6.8-1.1
Ester C R-O-Aryl3.73.1321.3-7.1-1.5
Ester D R-O-Alkyl8.12.2281.4-7.3-1.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Studies of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The intermolecular interactions of this compound and its derivatives are crucial for understanding their solid-state properties (crystal packing) and their interactions with biological targets. Theoretical and computational methods, particularly density functional theory (DFT), are invaluable for characterizing these non-covalent interactions. mdpi.com

Halogen Bonding:

A key interaction for this class of compounds is the halogen bond. This is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. unimi.it In the case of this compound, the chlorine atom of the benzoyl chloride group is a potential halogen bond donor. The strength of this interaction can be significantly modulated by the electronic environment. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to enhance the positive electrostatic potential (the σ-hole) on the chlorine atom, thereby strengthening its halogen bonding capability. researchgate.net Theoretical studies on similar fluorinated aromatic halides have shown that such substitutions can increase the interaction energy by up to 100%. researchgate.net

Computational studies would typically model the interaction of the benzoyl chloride with a Lewis base (a halogen bond acceptor), such as a carbonyl oxygen or a nitrogen atom, to calculate the geometry and binding energy of the resulting complex. researchgate.netunimi.it The linearity of the C-Cl···Acceptor angle is a characteristic feature of halogen bonds. unimi.it

Hydrogen Bonding:

While the parent compound, this compound, is not a hydrogen bond donor, its derivatives, such as amides or esters, can participate in various hydrogen bonding interactions.

C-H···O and C-H···F Interactions: The aromatic and methyl C-H groups can act as weak hydrogen bond donors, interacting with the carbonyl oxygen or the fluorine atoms of neighboring molecules. researchgate.netresearchgate.net Hirshfeld surface analysis of related fluorinated benzoyl chlorides has revealed the significant contribution of H···F contacts to the crystal packing. researchgate.net

N-H···O and N-H···F Interactions: In amide derivatives, the N-H group is a strong hydrogen bond donor and can form robust interactions with the carbonyl oxygen (forming classic amide dimers) or with the fluorine atoms.

Theoretical analyses, such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) calculations, can be used to quantify the strength and nature of these interactions. researchgate.netnih.gov These studies provide electron density data at bond critical points, which helps to distinguish between true bonding interactions and mere van der Waals contacts.

The following table summarizes the potential intermolecular interactions involving this compound and its derivatives.

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)
Halogen Bond C-Cl (σ-hole)O, N, π-system2 - 10
Hydrogen Bond N-H (in amides)C=O, F3 - 7
Weak Hydrogen Bond C-HC=O, F0.5 - 2
π-π Stacking Aromatic RingAromatic Ring1 - 3

Note: The energy values are typical ranges and can vary significantly based on the specific molecular and crystalline environment.

Advanced Analytical Methodologies and Derivatization Strategies

Application of 4,5-Difluoro-2-methylbenzoyl Chloride in Derivatization for Enhanced Chromatographic Detection

Derivatization with this compound transforms polar analytes into less polar derivatives. This chemical modification is instrumental in overcoming challenges associated with the analysis of small, polar molecules, leading to significant improvements in chromatographic separation and detection. The benzoyl group introduces a hydrophobic moiety, which enhances retention on reversed-phase columns, while the fluorine atoms can improve ionization efficiency and provide a unique mass signature for mass spectrometry-based detection.

In LC-MS/MS analysis, the derivatization of target analytes with this compound can lead to a substantial increase in sensitivity and selectivity. The introduction of the 4,5-difluoro-2-methylbenzoyl group increases the molecular weight of the analyte, shifting its mass-to-charge ratio (m/z) to a higher, less congested region of the mass spectrum, thereby reducing background noise and interference.

Furthermore, the derivatized products often exhibit improved ionization efficiency in electrospray ionization (ESI), a common ionization source in LC-MS. The fluorine atoms can enhance the proton affinity of the derivative, leading to more stable and abundant protonated molecules [M+H]+ in positive ion mode. This results in a stronger signal and, consequently, lower limits of detection (LOD) and quantification (LOQ). Research on similar benzoyl chloride derivatizations has demonstrated a significant enhancement in detection sensitivity for a variety of compounds. nih.govnih.gov For instance, the derivatization of biogenic amines and other neurochemicals with benzoyl chloride has been shown to improve their detection limits to the low nanomolar range. nih.gov

The selectivity of the analysis is also enhanced. In tandem mass spectrometry (MS/MS), the derivatized analyte's precursor ion can be isolated and fragmented to produce characteristic product ions. The fragmentation of the 4,5-difluoro-2-methylbenzoyl moiety provides a specific neutral loss or product ion that can be used for highly selective selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

Table 1: Illustrative Enhancement of LC-MS/MS Detection for a Hypothetical Analyte after Derivatization

ParameterBefore DerivatizationAfter Derivatization with this compound
Retention TimeEarly elution, poor retentionIncreased retention, better separation
Ionization EfficiencyLowHigh
Signal-to-Noise RatioLowHigh
Limit of Detection (LOD)High (e.g., µM range)Low (e.g., nM range)
SelectivityProne to matrix interferenceHigh, due to specific fragmentation patterns

This table illustrates the expected improvements based on the principles of benzoyl chloride derivatization.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, often deals with a vast number of polar compounds that are challenging to analyze using standard reversed-phase LC-MS methods. Derivatization with reagents like this compound is a key strategy to expand the coverage of the metabolome. nih.govnih.gov

By reacting with primary and secondary amines, phenols, and thiols, this compound can tag a wide range of polar metabolites, including amino acids, neurotransmitters, and organic acids. nih.govnih.gov This derivatization makes these molecules more amenable to reversed-phase chromatography, improving their separation and reducing ion suppression from co-eluting polar matrix components. nih.gov Studies using benzoyl chloride have successfully quantified dozens of polar metabolites in complex biological matrices like plasma, urine, and cerebrospinal fluid. nih.govnih.gov The use of a fluorinated derivatizing agent like this compound offers the potential for even greater sensitivity in these applications. researchgate.net

The determination of trace levels of pollutants in environmental samples is a critical analytical task. Aliphatic amines and ammonia (B1221849) are important environmental analytes that are often present at very low concentrations and are difficult to measure directly due to their high polarity and volatility. Derivatization with this compound can be applied to convert these volatile and polar analytes into more stable and less polar derivatives suitable for chromatographic analysis.

This approach enhances the extraction efficiency of these analytes from aqueous samples using solid-phase extraction (SPE) and improves their retention and detection in both gas chromatography (GC) and LC. The resulting derivatives have lower volatility and are more thermally stable, making them suitable for GC analysis. For LC-MS analysis, the benefits of increased hydrophobicity and ionization efficiency are realized.

Optimization and Validation of Derivatization Procedures for Specific Analytes

To ensure the reliability and accuracy of analytical methods employing this compound derivatization, the reaction conditions must be carefully optimized and the entire analytical procedure validated.

The efficiency of the derivatization reaction is highly dependent on several key parameters that must be meticulously controlled:

pH: The derivatization reaction with acyl chlorides typically requires a basic pH to deprotonate the amine or hydroxyl group of the analyte, making it a more potent nucleophile. nih.gov The optimal pH range must be determined for each class of analytes to ensure complete and rapid reaction while minimizing the hydrolysis of the derivatizing agent.

Stoichiometry: An excess of this compound is generally used to drive the reaction to completion. chromatographyonline.com However, an excessive amount can lead to increased background signals and potential side reactions. The optimal molar ratio of the derivatizing agent to the analyte needs to be established.

Reaction Time and Temperature: The reaction time and temperature are critical for achieving complete derivatization without causing degradation of the analytes or the derivatives. While benzoyl chloride reactions are often rapid at room temperature, optimization is necessary to ensure reproducibility. nih.gov

Solvent System: The choice of solvent is crucial for dissolving both the analyte and the derivatizing agent and for facilitating the reaction. Aprotic solvents like acetonitrile (B52724) are commonly used. chromatographyonline.com The composition of the solvent system can influence the reaction kinetics and the stability of the resulting derivatives.

Table 2: Key Parameters for Optimization of Derivatization with this compound

ParameterTypical Range/ConditionRationale
pH8-10Facilitates deprotonation of the analyte's functional group.
Molar Ratio (Reagent:Analyte)10:1 to 100:1Ensures complete derivatization.
Reaction Time1-15 minutesTo achieve reaction completion without degradation.
TemperatureRoom TemperatureFor convenience and to prevent degradation of thermally labile compounds.
SolventAcetonitrileAprotic solvent that dissolves both reactants.

This table provides a general guide for the optimization of derivatization procedures based on established methods for benzoyl chloride reagents.

The derivatized products using this compound are well-suited for analysis by both HPLC and GC.

HPLC: For HPLC, the derivatization significantly increases the hydrophobicity of polar analytes, leading to better retention and resolution on reversed-phase columns (e.g., C18, C8). nanobioletters.com The resulting derivatives often possess a strong chromophore (the benzoyl group), which allows for sensitive detection using UV-Vis detectors. When coupled with mass spectrometry, the benefits of improved ionization and specific fragmentation patterns are leveraged. nih.gov

GC: Derivatization with this compound is also beneficial for GC analysis. It reduces the polarity and increases the volatility and thermal stability of non-volatile or thermally labile compounds containing amine and hydroxyl groups. The fluorine atoms in the derivative can be advantageous for detection using an electron capture detector (ECD), which is highly sensitive to halogenated compounds. When GC is coupled with MS, the derivatives provide characteristic mass spectra that can be used for identification and quantification.

The choice between HPLC and GC will depend on the specific properties of the analytes and their derivatives, as well as the analytical instrumentation available. In both cases, the derivatization step with this compound serves as a critical tool to extend the applicability of these powerful separation techniques to a broader range of challenging analytes.

Conclusion and Future Perspectives

Summary of Key Research Insights and Advancements

Specific public-domain research on 4,5-Difluoro-2-methylbenzoyl chloride is limited. However, by examining advancements in the broader context of organofluorine chemistry and related benzoyl chlorides, several key insights can be inferred. The primary role of this compound is as a reactive intermediate. The acyl chloride group provides a site for nucleophilic acyl substitution, enabling the introduction of the 4,5-difluoro-2-methylbenzoyl moiety into a wide array of molecular scaffolds.

Advancements in the synthesis of related fluorinated aromatic compounds often involve robust fluorination and chlorination strategies. The development of safer and more selective fluorinating agents has been a significant leap forward in organofluorine chemistry. chinesechemsoc.org Furthermore, progress in catalytic methods, including the use of transition metals, has refined the synthesis of functionalized aromatic compounds. researchgate.net These advancements provide a foundation for optimizing the production of this compound and its precursors.

Identification of Remaining Research Gaps and Challenges

Despite the foundational knowledge in halogenated aromatic chemistry, specific research gaps concerning this compound are evident. A primary challenge is the lack of detailed studies on its reactivity profile. Understanding how the electronic effects of the two fluorine atoms and the methyl group influence the reactivity of the acyl chloride function is crucial for its effective utilization.

Furthermore, there is a need for more efficient and sustainable synthetic routes. While general methods for producing benzoyl chlorides are well-established, optimizing these for the specific substitution pattern of this compound to maximize yield and minimize byproducts remains an area for investigation. The development of catalytic and environmentally benign synthetic methodologies is a persistent challenge in modern organic chemistry. cas.cn

A significant gap also exists in the exploration of its applications. While it is a potential building block, its utility in the synthesis of novel bioactive compounds or functional materials has not been extensively documented in publicly available literature.

Future Directions for Novel Synthetic Applications and Mechanistic Understanding of this compound

The future for this compound lies in its potential as a precursor for a new generation of functional molecules. Key future directions include:

Synthesis of Novel Pharmaceutical and Agrochemical Scaffolds: The difluorinated phenyl ring is a common motif in bioactive molecules due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Future research should focus on using this compound to synthesize novel amides, esters, and ketones as potential drug candidates or agrochemicals.

Development of Advanced Materials: The unique electronic properties conferred by the fluorine atoms can be harnessed in the design of new polymers and electronic materials. Research into the incorporation of the 4,5-difluoro-2-methylbenzoyl group into polymer backbones or as a functional side chain could lead to materials with enhanced thermal stability and specific electronic characteristics. numberanalytics.com

Mechanistic Studies: Detailed kinetic and computational studies are needed to elucidate the reaction mechanisms involving this compound. A deeper understanding of its reactivity with various nucleophiles will enable chemists to predict and control reaction outcomes with greater precision.

Emerging Trends in Fluorine Chemistry and Halogenated Aromatic Compound Research

The field of fluorine chemistry is continually advancing, with several emerging trends that will influence the future of compounds like this compound:

Late-Stage Fluorination: A significant trend is the development of methods for introducing fluorine atoms into complex molecules at a late stage of the synthesis. cas.cn While this compound is a pre-fluorinated building block, the principles of late-stage functionalization could be applied to its derivatives.

Photoredox and Electrochemical Methods: The use of light and electricity to drive chemical reactions is a rapidly growing area. These methods can offer milder reaction conditions and unique reactivity patterns for the synthesis and transformation of halogenated aromatic compounds. researchgate.net

Sustainable Chemistry: There is an increasing emphasis on developing environmentally friendly chemical processes. This includes the use of greener solvents, catalytic systems, and atom-economical reactions. Future research on this compound and other halogenated compounds will likely be guided by these principles. nih.gov

C-F Bond Activation: While the carbon-fluorine bond is notoriously strong, methods for its selective activation and functionalization are emerging. acs.org This opens up new possibilities for transforming fluorinated aromatics into a wider range of value-added chemicals.

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-Difluoro-2-methylbenzoyl chloride in high purity for research purposes?

The synthesis typically involves chlorination of the corresponding carboxylic acid, 4,5-difluoro-2-methylbenzoic acid, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key steps include:

  • Reaction Conditions : Reflux under anhydrous conditions (e.g., dry dichloromethane) with catalytic dimethylformamide (DMF) to enhance reactivity .
  • Purification : Distillation under reduced pressure (bp ~213°C, based on analogous benzoyl chlorides ) or recrystallization from non-polar solvents.
  • Purity Validation : Confirm via ¹⁹F NMR (fluorine coupling patterns) and GC-MS to detect residual solvents or byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and aromatic proton environments; ¹³C signals for carbonyl (C=O, δ ~170 ppm) and fluorine-substituted carbons .
  • ¹⁹F NMR : Characterize fluorine substituents (δ ~-110 to -150 ppm, depending on substitution pattern) .
  • IR Spectroscopy : Confirm carbonyl stretching (~1760–1800 cm⁻¹) and absence of -OH bands (indicative of hydrolysis) .
  • Elemental Analysis : Verify C/F ratios to ensure stoichiometric consistency .

Advanced Research Questions

Q. How do the electron-withdrawing effects of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The meta - and para -fluorine groups increase electrophilicity of the carbonyl carbon via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). Key considerations:

  • Hammett Parameters : Fluorine’s σₚ (~0.06) and σₘ (~0.34) values suggest moderate electron withdrawal, enhancing reactivity compared to non-fluorinated analogs .
  • Kinetic Studies : Compare rate constants with non-fluorinated benzoyl chlorides in model reactions (e.g., ethanolysis) to quantify substituent effects .
  • Steric Effects : The 2-methyl group may hinder access to the carbonyl, requiring optimization of reaction media (e.g., polar aprotic solvents like acetonitrile) .

Q. What are the key stability considerations for this compound under various storage conditions, and how can decomposition products be identified?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed, desiccated containers to prevent hydrolysis to 4,5-difluoro-2-methylbenzoic acid .
  • Thermal Stability : Monitor decomposition via TGA/DSC; degradation above 150°C may release HF or COCl₂ .
  • Analytical Identification : Use LC-MS or ¹⁹F NMR to detect hydrolysis byproducts (e.g., benzoic acid derivatives) and quantify purity over time .

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

  • Controlled Replication : Standardize reaction conditions (solvent purity, temperature, stoichiometry) to isolate variables .
  • Advanced Characterization : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and reaction pathways .
  • Computational Modeling : Use DFT calculations to predict substituent effects on transition states and validate experimental observations .

Methodological Guidance

Q. What strategies mitigate hydrolysis of this compound during kinetic studies in aqueous-organic biphasic systems?

  • Phase-Transfer Catalysis : Use crown ethers or quaternary ammonium salts to enhance nucleophile solubility in organic phases, minimizing water contact .
  • Low-Temperature Reactions : Conduct studies at 0–5°C to slow hydrolysis rates .
  • Real-Time Monitoring : Employ stopped-flow NMR or UV-Vis spectroscopy to capture rapid reaction kinetics .

Q. How does the steric environment of the 2-methyl group impact regioselectivity in acylation reactions?

  • Competitive Experiments : Compare acylation rates of bulky vs. small nucleophiles (e.g., tert-butanol vs. methanol) to assess steric hindrance .
  • X-ray Crystallography : Resolve crystal structures of acylated products to confirm regiochemical outcomes .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and fume hoods to avoid exposure to corrosive vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
  • Ventilation : Ensure adequate airflow to prevent accumulation of toxic gases (e.g., HCl, HF) during reactions .

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